N-[2-(3-CHLOROPHENYL)ETHYL]-2-NITROBENZENE-1-SULFONAMIDE
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Overview
Description
N-[2-(3-CHLOROPHENYL)ETHYL]-2-NITROBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-CHLOROPHENYL)ETHYL]-2-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the nitration of benzene derivatives followed by sulfonation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure the desired substitution on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-CHLOROPHENYL)ETHYL]-2-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-(3-CHLOROPHENYL)ETHYL]-2-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(3-CHLOROPHENYL)ETHYL]-2-NITROBENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-CHLOROPHENYL)ETHYL]BENZENE-1-SULFONAMIDE: Lacks the nitro group, which can affect its reactivity and biological activity.
N-[2-(3-BROMOPHENYL)ETHYL]-2-NITROBENZENE-1-SULFONAMIDE: The bromine atom can influence the compound’s electronic properties and reactivity.
N-[2-(3-CHLOROPHENYL)ETHYL]-2-AMINOBENZENE-1-SULFONAMIDE:
Uniqueness
N-[2-(3-CHLOROPHENYL)ETHYL]-2-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a versatile compound in scientific research and industrial processes.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-12-5-3-4-11(10-12)8-9-16-22(20,21)14-7-2-1-6-13(14)17(18)19/h1-7,10,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYYDQDTYILRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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